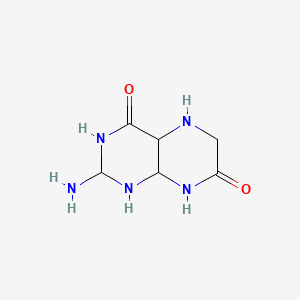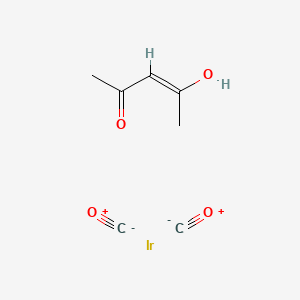
carbon monoxide;(E)-4-hydroxypent-3-en-2-one;iridium
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “carbon monoxide;(E)-4-hydroxypent-3-en-2-one;iridium” is a complex chemical entity that combines carbon monoxide, (E)-4-hydroxypent-3-en-2-one, and iridium Carbon monoxide is a colorless, odorless, and highly toxic gas, while (E)-4-hydroxypent-3-en-2-one is an organic compound with a hydroxyl group and a double bond Iridium is a transition metal known for its high density and corrosion resistance
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves the coordination of carbon monoxide and (E)-4-hydroxypent-3-en-2-one to an iridium center. One common method is the reaction of iridium complexes with carbon monoxide under controlled conditions. The reaction can be carried out in a solvent such as dichloromethane at room temperature. The (E)-4-hydroxypent-3-en-2-one can be introduced either before or after the coordination of carbon monoxide, depending on the desired product.
Industrial Production Methods
Industrial production of such complex compounds often involves multi-step processes. The initial step may include the preparation of iridium complexes, followed by the introduction of carbon monoxide and (E)-4-hydroxypent-3-en-2-one under specific conditions. High-pressure reactors and specialized catalysts may be used to ensure the efficiency and yield of the reaction.
Análisis De Reacciones Químicas
Types of Reactions
The compound “carbon monoxide;(E)-4-hydroxypent-3-en-2-one;iridium” can undergo various types of chemical reactions, including:
Oxidation: The iridium center can facilitate the oxidation of organic substrates.
Reduction: The compound can participate in reduction reactions, often involving the reduction of carbon monoxide to carbon dioxide.
Substitution: Ligands such as (E)-4-hydroxypent-3-en-2-one can be substituted with other ligands under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various organic solvents. The reactions are typically carried out under controlled temperatures and pressures to ensure selectivity and yield.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield carbon dioxide and oxidized organic products, while reduction reactions may produce reduced organic compounds and water.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, this compound is used as a catalyst in various organic reactions, including hydrogenation, oxidation, and carbonylation. Its unique properties make it an effective catalyst for these transformations.
Biology
In biological research, the compound can be used to study the effects of metal complexes on biological systems. It may also be used in the development of metal-based drugs.
Medicine
The compound has potential applications in medicine, particularly in the development of new therapeutic agents. Its ability to interact with biological molecules makes it a candidate for drug development.
Industry
In industry, the compound is used in the production of fine chemicals and pharmaceuticals. Its catalytic properties are exploited in various industrial processes to improve efficiency and selectivity.
Mecanismo De Acción
The mechanism by which this compound exerts its effects involves the coordination of carbon monoxide and (E)-4-hydroxypent-3-en-2-one to the iridium center. This coordination alters the electronic properties of the iridium, enabling it to participate in various catalytic cycles. The molecular targets and pathways involved include the activation of small molecules such as hydrogen and oxygen, facilitating their transformation into desired products.
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds include other iridium complexes with different ligands, such as iridium carbonyl complexes and iridium hydroxyl complexes. These compounds share similar catalytic properties but differ in their reactivity and selectivity.
Uniqueness
The uniqueness of “carbon monoxide;(E)-4-hydroxypent-3-en-2-one;iridium” lies in its combination of ligands, which provides a unique electronic environment around the iridium center. This unique environment enhances its catalytic activity and selectivity compared to other iridium complexes.
Conclusion
The compound “this compound” is a versatile chemical entity with significant applications in catalysis, biology, medicine, and industry. Its unique combination of ligands and iridium center makes it a valuable compound for various scientific and industrial applications.
Propiedades
Fórmula molecular |
C7H8IrO4 |
|---|---|
Peso molecular |
348.35 g/mol |
Nombre IUPAC |
carbon monoxide;(E)-4-hydroxypent-3-en-2-one;iridium |
InChI |
InChI=1S/C5H8O2.2CO.Ir/c1-4(6)3-5(2)7;2*1-2;/h3,6H,1-2H3;;;/b4-3+;;; |
Clave InChI |
NMFBREHTKYXYKM-FHJHGPAASA-N |
SMILES isomérico |
C/C(=C\C(=O)C)/O.[C-]#[O+].[C-]#[O+].[Ir] |
SMILES canónico |
CC(=CC(=O)C)O.[C-]#[O+].[C-]#[O+].[Ir] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![acetic acid;(4E)-4-[(4-ethoxyphenyl)-hydroxymethylidene]-5-(4-methoxyphenyl)-1-(1,3-thiazol-2-yl)pyrrolidine-2,3-dione](/img/structure/B12352274.png)


![1-(2,3-Dihydro-benzo[1,4]dioxin-6-yl)-piperazine dihydrochloride](/img/structure/B12352289.png)
![2-(1-benzylpyrazol-4-yl)oxy-4aH-pyrido[3,4-d]pyrimidin-4-one](/img/structure/B12352293.png)
![3-Hydroxy-4,5,6,6a-tetrahydro-3ah-pyrrolo[3,4-d]isoxazole-4-carboxylic acid](/img/structure/B12352303.png)
![1-Oxa-6-azacyclopentadecan-15-one, 13-[(2,6-dideoxy-3-C-methyl-3-O-methyl-alpha-L-ribo-hexopyranosyl)oxy]-2-ethyl-4,10-dihydroxy-3,5,6,8,10,12,14-heptamethyl-11-[[3,4,6-trideoxy-3-(dimethylamino)-beta-D-xylo-hexopyranosyl]oxy]-, (2R,3R,4R,5R,8R,10R,11R,12R,13S,14R)-(9CI)](/img/structure/B12352306.png)

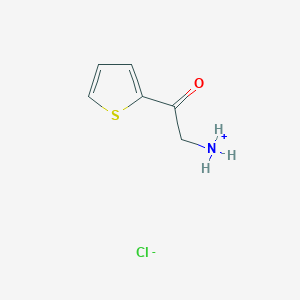
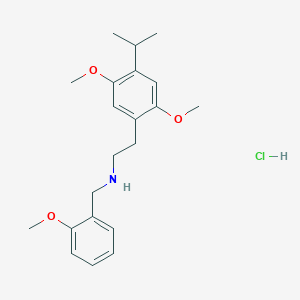
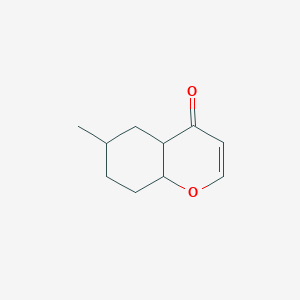
![3-[2,4-Dihydroxy-3-(3-methylbut-2-enyl)phenyl]-5,7-dihydroxy-4a,5,6,7,8,8a-hexahydrochromen-4-one](/img/structure/B12352343.png)

